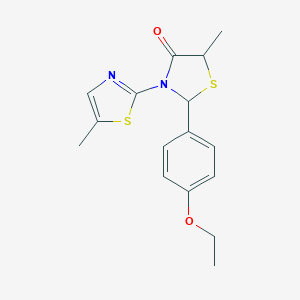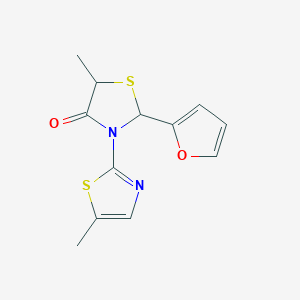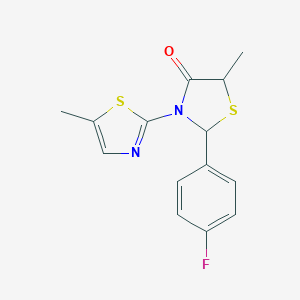![molecular formula C18H26N4O2S B277753 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, also known as TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for B-cell malignancies.
作用機序
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, leading to inhibition of its kinase activity. This prevents downstream signaling through the B-cell receptor pathway, ultimately leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to inhibit the activity of other kinases, including ITK, TXK, and BMX. This may contribute to its broader anti-tumor effects. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide is its specificity for BTK, which may reduce off-target effects and toxicity. However, its irreversible binding to BTK may also limit its use in certain contexts, such as in patients who may require rapid reversal of its effects. Additionally, the long half-life of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may complicate dosing and scheduling in clinical trials.
将来の方向性
Future research on N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide may focus on its potential as a therapeutic agent in combination with other targeted therapies or chemotherapy. Additionally, further studies may explore its efficacy in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, research may also seek to identify biomarkers that can predict response to N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide, which may help to personalize treatment for patients.
合成法
The synthesis of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide involves a multi-step process, starting with the reaction of 4-acetylpiperazine with 2-bromoacetophenone to yield the intermediate 2-(4-acetylpiperazin-1-yl)acetophenone. This compound is then reacted with thiourea to form the thioamide intermediate, which is subsequently reacted with 3-methylbutanoyl chloride to give the final product, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide.
科学的研究の応用
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
特性
製品名 |
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide |
|---|---|
分子式 |
C18H26N4O2S |
分子量 |
362.5 g/mol |
IUPAC名 |
N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H26N4O2S/c1-13(2)12-17(24)20-18(25)19-15-6-4-5-7-16(15)22-10-8-21(9-11-22)14(3)23/h4-7,13H,8-12H2,1-3H3,(H2,19,20,24,25) |
InChIキー |
WPVFGWHJTQFGAZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
正規SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)





